molecular formula C19H21N B14385670 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine CAS No. 89929-48-6

1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine

Cat. No.: B14385670
CAS No.: 89929-48-6
M. Wt: 263.4 g/mol
InChI Key: CRBBWYIPYBTFAT-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine is a chemical compound known for its unique structure and properties It is a derivative of indene, featuring a phenyl group and multiple methyl groups, which contribute to its distinct characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine typically involves the reaction of 1,1,3,3-tetramethyl-2-indanone with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reactive intermediate in organic synthesis. The pathways involved often include nucleophilic or electrophilic interactions, depending on the reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Trimethyl-3-phenylindan: A structurally similar compound with different substitution patterns.

    1,1,3,3-Tetramethyl-3-phenylindane: Another related compound with variations in the indane core.

    1,1,3,3-Tetramethyl-3-phenylindene: A derivative with a different degree of saturation in the indene ring.

Uniqueness

1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine is unique due to its specific substitution pattern and the presence of both phenyl and multiple methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89929-48-6

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

1,1,3,3-tetramethyl-N-phenylinden-2-imine

InChI

InChI=1S/C19H21N/c1-18(2)15-12-8-9-13-16(15)19(3,4)17(18)20-14-10-6-5-7-11-14/h5-13H,1-4H3

InChI Key

CRBBWYIPYBTFAT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C1=NC3=CC=CC=C3)(C)C)C

Origin of Product

United States

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